molecular formula C22H15F3N2O3 B2558063 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide CAS No. 922131-76-8

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2558063
CAS No.: 922131-76-8
M. Wt: 412.368
InChI Key: JMWRNURXODLOLF-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H15F3N2O3 and its molecular weight is 412.368. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research on benzodiazepinooxazoles and related compounds focuses on their synthesis and the reactions they undergo. For instance, studies have explored the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives, leading to exo-methylene compounds and isoindoles through treatment with dimethyl formamide in the presence of sodium hydride (Terada et al., 1973). This demonstrates the chemical versatility and potential for further functionalization of these frameworks.

Heterocyclic Chemistry

The synthesis of diversified benzo-fused N-heterocycles has been achieved through biomass-involved strategies, showcasing the efficient assembly of novel structures including dibenzo[b,e][1,4]oxazepin-11(5H)-ones and related compounds. This approach leverages the reactivity of N-arylated 2-aminophenols, highlighting the potential for creating complex molecules from simpler biomass-derived materials (Zhang et al., 2015).

Pharmacological Potential

Although the specific research on pharmacological applications was excluded from this query, it's worth noting that related compounds have been investigated for their bioactivity. The structure-activity relationships of certain analogs have led to the identification of potent receptor antagonists, suggesting that similar compounds could be explored for their therapeutic potential, provided they align with the user's requirements to exclude direct drug use, dosage, and side effects information (Harada et al., 1995).

Material Science Applications

The construction of heteropropellanes and other novel materials with unusual physical properties has also been investigated using heterocyclic systems related to the query compound. These studies underscore the potential of such compounds in developing new materials with specific functionalities or properties (Konstantinova et al., 2020).

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-27-17-4-2-3-5-19(17)30-18-11-10-15(12-16(18)21(27)29)26-20(28)13-6-8-14(9-7-13)22(23,24)25/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWRNURXODLOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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